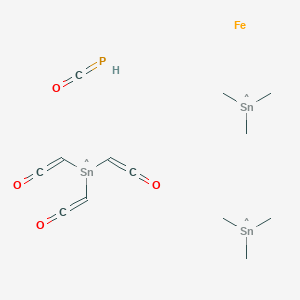
CID 78066369
Description
The compound with the identifier “CID 78066369” is a chemical entity registered in the PubChem database
Properties
Molecular Formula |
C13H22FeO4PSn3 |
|---|---|
Molecular Weight |
685.3 g/mol |
InChI |
InChI=1S/3C2HO.CHOP.6CH3.Fe.3Sn/c3*1-2-3;2-1-3;;;;;;;;;;/h3*1H;3H;6*1H3;;;; |
InChI Key |
DGNGEGHOPBKKMU-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)C.C[Sn](C)C.C(=C=O)[Sn](C=C=O)C=C=O.C(=O)=P.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78066369 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. The industrial production methods may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: CID 78066369 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
CID 78066369 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical transformations. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, the compound may be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of CID 78066369 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78066369 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparison.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness can be highlighted by comparing its reactivity, stability, and potential applications with those of similar compounds. The comparison helps to understand the distinct advantages and limitations of this compound in various contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


